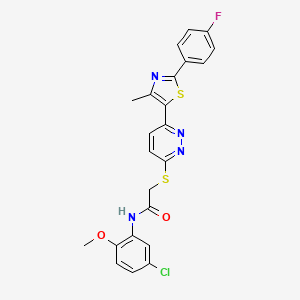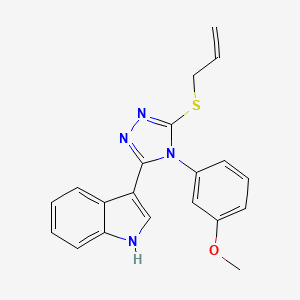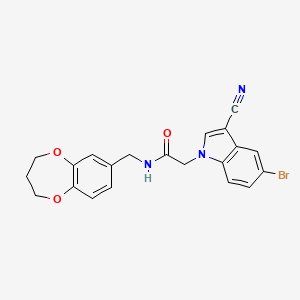
N-(4-acetylphenyl)-2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining an acetylphenyl group, a methoxy group, a morpholine ring, and a dihydropyridine moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the dihydropyridine core is replaced by morpholine.
Acetylation and Methoxylation: The acetylphenyl and methoxy groups are introduced through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with acetyl and methoxy groups under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydropyridine moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution may involve reagents like halogens, nitrating agents, and sulfonating agents, while nucleophilic substitution may use nucleophiles like amines and thiols.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, and sulfonic acids.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it could inhibit key enzymes in the biosynthesis of inflammatory mediators or activate receptors that induce cell death in cancer cells.
Comparison with Similar Compounds
- N-(4-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- 1-TOSYL-1H-IMIDAZOLE
- 4-METHYL-N-(PYRIDIN-4-YL)BENZENESULFONAMIDE
- 1-ETHYL-4-TOSYLPIPERAZINE
Comparison: N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, it possesses both a morpholine ring and a dihydropyridine moiety, which may enhance its biological activity and specificity. Additionally, the presence of the methoxy group can influence its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H25N3O5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C21H25N3O5/c1-15(25)16-3-5-17(6-4-16)22-21(27)14-24-13-20(28-2)19(26)11-18(24)12-23-7-9-29-10-8-23/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,22,27) |
InChI Key |
KFUKSTLZUCBWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCOCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11238377.png)
![7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11238378.png)
![N-(4-ethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238380.png)
![2-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11238381.png)



![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-4-methylbenzamide](/img/structure/B11238422.png)


![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11238448.png)
![N-(2,6-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238457.png)
![6-chloro-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11238470.png)

